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Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-
(methylsulfonyl)toluene (CAS RN: 828270-58-2), a compound of interest for researchers,
scientists, and professionals in drug development. Due to the limited availability of public
experimental data, this document presents a combination of predicted spectral information
based on established principles and data from analogous structures, alongside generalized
experimental protocols for acquiring such data.

Compound Overview

Structure:
Chemical Formula: CsHoFO2S[1]

Molecular Weight: 188.22 g/mol [1]

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data

While specific experimental NMR data for 2-Fluoro-5-(methylsulfonyl)toluene is not publicly
available, the following tables outline the predicted *H and 3C NMR chemical shifts. These
predictions are derived from the analysis of structurally related compounds and established
spectroscopic principles.
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Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Coupling Constant

- Multiplicity (3, Hz) Assignment

~7.8-7.9 dd ~8.5,5.5 Ar-H

~7.6-7.7 ddd ~8.5,4.5,25 Ar-H

~7.2-7.3 t ~8.5 Ar-H

~3.1 S -SO2CHs

~2.3 S Ar-CHs
Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)

Chemical Shift (6, ppm) Coupling Constant (J, Hz) Assignment

~160 (d) ~250 (*JCF) C-F

~140 (d) ~3 (4JCF) C-SO2

~135 (d) ~8 (3JCF) Ar-CH

~128 (s) C-CHs

~125 (d) ~8 (3JCF) Ar-CH

~118 (d) ~22 (3JCF) Ar-CH

~45 (s) -S02CH3

~15 (s) Ar-CHs

Expected Infrared (IR) and Mass Spectrometry (MS)

Data

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the

expected characteristic absorption bands are listed below.
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Table 3: Expected IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CHs)
1600 - 1450 Medium to Strong Aromatic C=C Bending
1350 - 1300 Strong Asymmetric SOz Stretch
1160 - 1120 Strong Symmetric SOz Stretch
1250 - 1150 Strong C-F Stretch

Mass Spectrometry (MS)

Experimental mass spectrometry data is not publicly available. For a standard electron

ionization (EI) mass spectrum, the following characteristics would be anticipated.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

188 Molecular lon (M%)
173 [M - CH3]*

109 [M - SO2CHs]*

91 [C7H7]* (Tropylium ion)
79 [SO2CHs]*

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectral data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of the sample (5-25 mg for *H NMR, 50-100 mg for 3C NMR) is prepared in a
deuterated solvent (e.g., CDCIs, approximately 0.6-0.7 mL).[2] The solution is transferred to an
NMR tube.[1] All solid particles should be removed to prevent peak broadening.[1] The
spectrum is acquired on a spectrometer (e.g., 500 MHz) after locking onto the deuterium signal
of the solvent and shimming the magnetic field for optimal resolution.[3] Tetramethylsilane
(TMS) is commonly used as an internal standard for chemical shift referencing.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between
two IR-transparent salt plates (e.g., NaCl or KBr).[5] The plates are then mounted in the sample
holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is typically run
first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded,
usually in the range of 4000-400 cm~1.[6]

Electron lonization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after
separation by gas chromatography.[7] In the ion source, the sample is vaporized and
bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance
of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a chemical compound like 2-Fluoro-5-(methylsulfonyl)toluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://en.wikipedia.org/wiki/Electron_ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/product/b1342898#2-fluoro-5-methylsulfonyl-toluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1342898#2-fluoro-5-methylsulfonyl-toluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1342898#2-fluoro-5-methylsulfonyl-toluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1342898#2-fluoro-5-methylsulfonyl-toluene-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1342898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

